2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H13N3O3S2 and its molecular weight is 335.4. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
Research has identified derivatives of benzothiazole, a core structure related to the chemical , as having potential antitumor activity. A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, revealing some compounds with considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This research opens pathways for the development of novel anticancer agents based on structural analogs of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide.
Antimicrobial and Insecticidal Applications
Compounds incorporating the thiadiazole moiety have been synthesized and assessed for their insecticidal and antimicrobial properties. A study focused on the creation of heterocycles incorporating a thiadiazole moiety demonstrated insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, showcasing the potential of such compounds in agricultural pest control (Fadda et al., 2017).
Synthesis of Novel Heterocycles
The versatility of acetamide derivatives, including those structurally related to the target compound, allows for the synthesis of a wide range of heterocyclic compounds. These novel heterocycles have applications in the development of new therapeutic agents due to their diverse biological activities. Research exploring thioureido-acetamides as precursors in heterocyclic syntheses through cascade reactions has led to the efficient creation of various compounds, highlighting the potential for developing new drugs and materials (Schmeyers & Kaupp, 2002).
Anticonvulsant and Antipsychotic Properties
Further studies on related benzothiazole acetamide derivatives have demonstrated their potential in treating neurological disorders. The synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have shown significant anticonvulsant activities, offering a foundation for developing new treatments for epilepsy and related conditions (Nath et al., 2021).
Mechanism of Action
Target of Action
The primary target of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide is the carbonic anhydrase (CA) enzyme, specifically the β-class CA isoenzymes . These enzymes play a crucial role in maintaining pH and fluid balance in cells .
Mode of Action
this compound interacts with its targets by inhibiting the activity of the β-class CA isoenzymes . This inhibition is particularly effective against MtCA2 and MtCA3, two types of β-CA identified in Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of β-class CA isoenzymes by this compound affects the biochemical pathways related to pH and fluid balance in cells . The downstream effects of this disruption can lead to the inhibition of bacterial growth .
Pharmacokinetics
The compound’s effectiveness against mtca2 and mtca3 suggests it has sufficient bioavailability to reach its targets within bacterial cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of β-class CA isoenzymes and the subsequent disruption of pH and fluid balance within cells . This disruption can inhibit the growth of Mycobacterium tuberculosis, including strains resistant to standard tuberculosis treatments .
Action Environment
The compound’s effectiveness against drug-resistant strains of mycobacterium tuberculosis suggests it may be robust against a variety of environmental conditions .
Properties
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c18-14(15-9-10-4-3-7-21-10)8-13-16-11-5-1-2-6-12(11)22(19,20)17-13/h1-7H,8-9H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNUCCUIOAOAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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